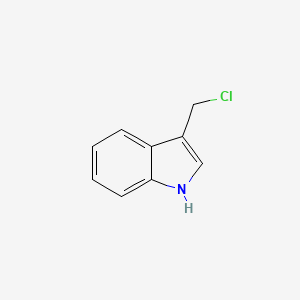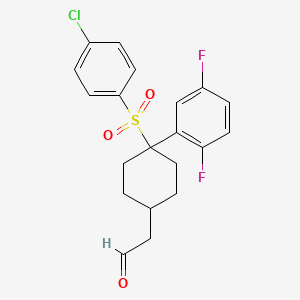
2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde
Descripción general
Descripción
2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde is a synthetic organic compound notable for its applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves a multi-step synthetic route. The process may begin with the synthesis of the cyclohexyl core, followed by the introduction of the 4-chlorophenylsulfonyl and 2,5-difluorophenyl groups. The final step involves the addition of the acetaldehyde group under specific reaction conditions, often requiring the use of catalysts and carefully controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may vary depending on the scale and desired purity. Batch synthesis is common for laboratory-scale preparations, while continuous flow reactors could be employed for larger-scale productions. The use of automated systems helps in maintaining consistent reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde undergoes a variety of chemical reactions, including:
Oxidation: : Conversion of the aldehyde group into a carboxylic acid.
Reduction: : Reduction of the aldehyde to an alcohol.
Substitution: : Potential halogenation or introduction of other functional groups at the aromatic rings.
Common Reagents and Conditions
Oxidation: : Often involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenation might use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions can vary, but commonly include carboxylic acids, alcohols, and halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a precursor for more complex molecules, aiding in the development of new synthetic methodologies.
Biology
Its unique structure makes it a candidate for studying enzyme interactions and potential inhibitory effects on biological targets.
Medicine
Industry
In industrial contexts, this compound can be used in the development of new materials or as an intermediate in the synthesis of more complex chemical entities.
Mecanismo De Acción
The mechanism by which 2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde exerts its effects is primarily through its interaction with molecular targets. This interaction can influence various biological pathways, potentially leading to inhibition or activation of specific enzymes or receptors, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(phenyl)cyclohexyl)acetaldehyde
2-((1s,4s)-4-(4-Bromophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde
Uniqueness
Compared to similar compounds, 2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde stands out due to the specific combination of the chlorophenylsulfonyl and difluorophenyl groups, which may confer unique reactivity and interaction profiles in chemical and biological contexts.
That's a detailed overview. Fascinating world of synthetic chemistry, isn't it?
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF2O3S/c21-15-1-4-17(5-2-15)27(25,26)20(10-7-14(8-11-20)9-12-24)18-13-16(22)3-6-19(18)23/h1-6,12-14H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODENUILBJVJVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC=O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138262 | |
| Record name | cis-4-[(4-Chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexaneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656810-85-4 | |
| Record name | cis-4-[(4-Chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexaneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


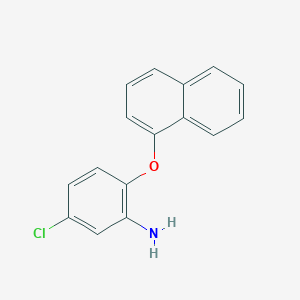
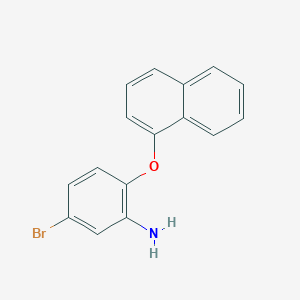
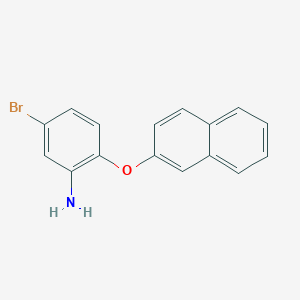

![4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine](/img/structure/B3148711.png)
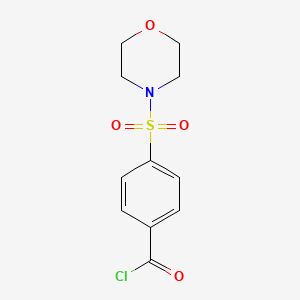
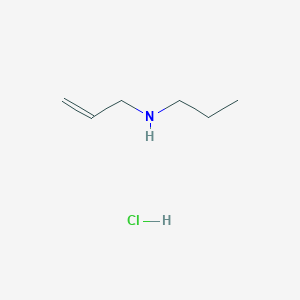
![1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine](/img/structure/B3148731.png)

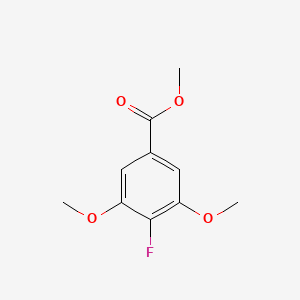
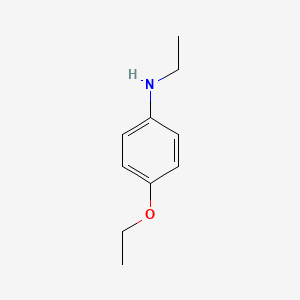
![1-[4-(3-Bromopropoxy)phenyl]ethanone](/img/structure/B3148748.png)
![Ethyl 3-{[(4-fluorophenyl)methyl]amino}propanoate](/img/structure/B3148758.png)
